

An In-depth Technical Guide to 1-Fluoro-3-methoxy-5-nitrobenzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Fluoro-3-methoxy-5-nitrobenzene

Cat. No.: B1296213

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and safety considerations for **1-Fluoro-3-methoxy-5-nitrobenzene**. The information is intended to support research, development, and drug discovery activities involving this compound.

Core Chemical Properties

1-Fluoro-3-methoxy-5-nitrobenzene is a substituted aromatic compound with the molecular formula $C_7H_6FNO_3$.^{[1][2]} Its chemical structure incorporates a fluorine atom, a methoxy group, and a nitro group attached to a benzene ring, which collectively influence its reactivity and potential applications.

Table 1: Physicochemical Properties of **1-Fluoro-3-methoxy-5-nitrobenzene**

Property	Value	Source
Molecular Formula	C ₇ H ₆ FNO ₃	[1] [2]
Molecular Weight	171.13 g/mol	[1]
Melting Point	85 °C	
Boiling Point	244.5 ± 20.0 °C (Predicted)	
Density	1.321 ± 0.06 g/cm ³ (Predicted)	
Solubility	Based on the related compound 1-fluoro-3-nitrobenzene, it is expected to be soluble in polar organic solvents like ethanol and acetone, with low solubility in non-polar solvents such as hexane and in water.	

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **1-Fluoro-3-methoxy-5-nitrobenzene** is not readily available in the reviewed literature, a highly analogous synthesis of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene via nitration of the corresponding fluoro-dimethoxybenzene provides a strong procedural basis.[\[3\]](#) The proposed synthesis for **1-Fluoro-3-methoxy-5-nitrobenzene** would therefore involve the nitration of 1-fluoro-3-methoxybenzene.

Proposed Experimental Protocol: Nitration of 1-Fluoro-3-methoxybenzene

Materials:

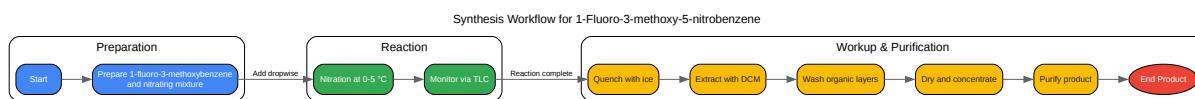
- 1-Fluoro-3-methoxybenzene
- Nitric acid (concentrated)
- Sulfuric acid (concentrated)

- Ice
- Water (deionized)
- Dichloromethane (or other suitable organic solvent)
- Sodium bicarbonate solution (saturated)
- Anhydrous magnesium sulfate
- Stir plate and magnetic stir bar
- Round bottom flask
- Dropping funnel
- Beaker
- Separatory funnel
- Rotary evaporator

Procedure:

- Reaction Setup: In a round bottom flask cooled in an ice bath, a solution of 1-fluoro-3-methoxybenzene in a suitable solvent like dichloromethane is prepared.
- Preparation of Nitrating Mixture: A mixture of concentrated nitric acid and concentrated sulfuric acid is prepared separately and cooled.
- Nitration Reaction: The nitrating mixture is added dropwise to the stirred solution of 1-fluoro-3-methoxybenzene, maintaining the temperature at 0-5 °C.
- Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
- Quenching: Once the reaction is complete, the mixture is slowly poured onto crushed ice with stirring.

- Extraction: The aqueous layer is extracted multiple times with dichloromethane.
- Washing: The combined organic layers are washed with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
- Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- Purification: The crude product is purified by column chromatography or recrystallization to yield **1-Fluoro-3-methoxy-5-nitrobenzene**.



[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of **1-Fluoro-3-methoxy-5-nitrobenzene**.

Reactivity Profile

The chemical reactivity of **1-Fluoro-3-methoxy-5-nitrobenzene** is primarily dictated by the activating effect of the electron-withdrawing nitro group on the aromatic ring, making it susceptible to nucleophilic aromatic substitution (SNAr). The fluorine atom serves as a good leaving group in this context.

The presence of the nitro group, particularly at the meta position relative to the fluorine and methoxy groups, strongly withdraws electron density from the benzene ring, facilitating the attack of nucleophiles. The rate-determining step is the formation of a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex.^{[4][5]} The negative charge of this intermediate is delocalized onto the oxygen atoms of the nitro group, which stabilizes the complex and drives the reaction forward.

Caption: The general mechanism of nucleophilic aromatic substitution on **1-Fluoro-3-methoxy-5-nitrobenzene**.

Spectroscopic Data

While specific spectroscopic data for **1-Fluoro-3-methoxy-5-nitrobenzene** is not publicly available in the searched literature, data for analogous compounds can provide expected spectral characteristics.

Table 2: Expected Spectroscopic Features

Technique	Expected Features
¹ H NMR	Signals corresponding to the aromatic protons and the methoxy group protons. The chemical shifts and coupling patterns will be influenced by the electronic effects of the fluoro, methoxy, and nitro substituents.
¹³ C NMR	Resonances for the six aromatic carbons and the methoxy carbon. The carbon attached to the fluorine will show a characteristic large coupling constant (¹ J _{CF}).
IR Spectroscopy	Characteristic absorption bands for the C-F bond, the C-O-C ether linkage, the aromatic C-H bonds, and strong symmetric and asymmetric stretching vibrations for the N-O bonds of the nitro group.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of 171.13 g/mol, along with characteristic fragmentation patterns.

Safety and Handling

Specific safety data for **1-Fluoro-3-methoxy-5-nitrobenzene** is not available. However, based on the data for the closely related compound 1-Fluoro-3-nitrobenzene, it should be handled

with caution as it is likely to be toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[6][7]

Recommended Safety Precautions:

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6]
- Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7]
- Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from heat, sparks, and open flames.[7]
- Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[6]

Potential Applications in Drug Development

While no specific biological activities for **1-Fluoro-3-methoxy-5-nitrobenzene** have been reported, the incorporation of fluorine into bioactive molecules is a common strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability. Studies on other fluorinated compounds, such as fluorinated flavone derivatives, have shown that the introduction of fluorine can enhance antioxidant activity.[8][9] The reactive nature of **1-Fluoro-3-methoxy-5-nitrobenzene**, particularly its susceptibility to nucleophilic aromatic substitution, makes it a potentially valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Fluoro-3-methoxy-5-nitrobenzene | 7087-60-7 | HAA08760 [biosynth.com]

- 2. 1-Fluoro-3-methoxy-5-nitrobenzene [myskinrecipes.com]
- 3. mdpi.com [mdpi.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. echemi.com [echemi.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Fluoro-3-methoxy-5-nitrobenzene]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1296213#key-chemical-properties-of-1-fluoro-3-methoxy-5-nitrobenzene\]](https://www.benchchem.com/product/b1296213#key-chemical-properties-of-1-fluoro-3-methoxy-5-nitrobenzene)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

